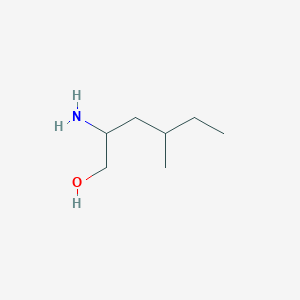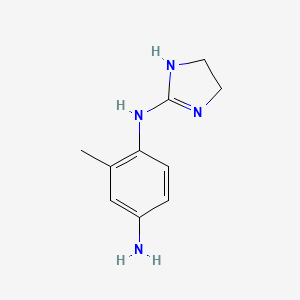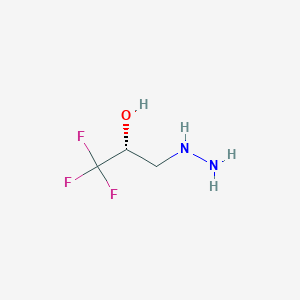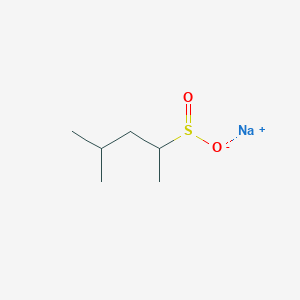
Sodium 4-methylpentane-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-methylpentane-2-sulfinate is an organosulfur compound with the molecular formula C6H13NaO2S It is a white crystalline solid that is soluble in water and organic solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-methylpentane-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-methylpentane-2-sulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-methylpentane-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions typically occur under mild conditions with reagents like alkyl halides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various sulfonyl derivatives.
Applications De Recherche Scientifique
Sodium 4-methylpentane-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which sodium 4-methylpentane-2-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including radical addition and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparaison Avec Des Composés Similaires
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-methylpentane-2-sulfinate is unique due to its branched alkyl chain, which can influence its reactivity and solubility compared to other sulfinates. For example, sodium p-toluenesulfinate has an aromatic ring, which can lead to different reactivity patterns and applications in organic synthesis.
Propriétés
Formule moléculaire |
C6H13NaO2S |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
sodium;4-methylpentane-2-sulfinate |
InChI |
InChI=1S/C6H14O2S.Na/c1-5(2)4-6(3)9(7)8;/h5-6H,4H2,1-3H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
QHWBPLHYAAIDNF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC(C)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{7-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13238377.png)
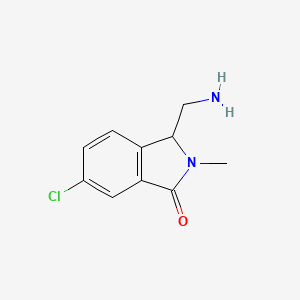

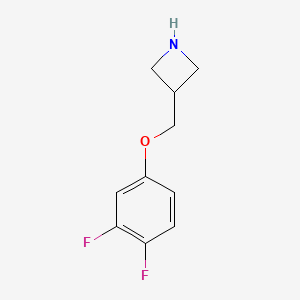
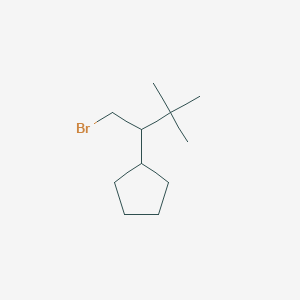
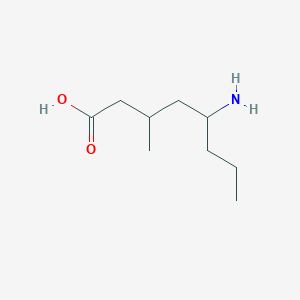
![4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B13238433.png)
![1-[(3-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13238440.png)

